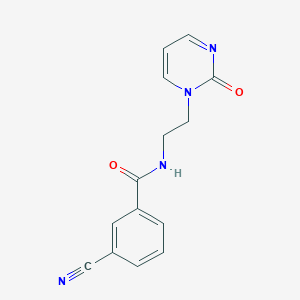
5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered interest for its diverse chemical properties and potential applications in various scientific fields. It features bromine, chlorine, furan, and pyrazole groups, making it a valuable molecule for studying chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: : The synthesis typically begins with commercially available 2-bromo-5-chlorobenzoic acid.
Amidation Reaction: : The acid is converted to 5-bromo-2-chlorobenzoic acid chloride using thionyl chloride, followed by reaction with N-(2-aminoethyl)-4-(furan-2-yl)pyrazole to yield the target compound.
Reaction Conditions: : This process requires anhydrous conditions, a base such as triethylamine, and an inert atmosphere to prevent side reactions.
Industrial Production Methods:
While industrial-scale production details are often proprietary, similar methodologies can be scaled up with appropriate modifications to equipment, solvent recycling, and rigorous purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: : The compound can undergo nucleophilic substitutions, particularly at the bromine or chlorine sites.
Oxidation and Reduction: : The furan ring can be susceptible to oxidation under acidic conditions, while the benzamide can be reduced to corresponding amines.
Cyclization: : The pyrazole and furan moieties make the compound versatile for forming cyclic structures.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate or mCPBA.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation Products: : Furan ring oxidized to dihydrofuran derivatives.
Reduction Products: : Reduction of amide to primary amine.
Substitution Products: : New compounds where bromine or chlorine are replaced by different nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: : Used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: : Investigated for its potential as a biochemical probe due to its ability to bind to specific proteins or nucleic acids.
Medicine: : Explored for pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: : Utilized in material science for the synthesis of advanced polymers and functional materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is often determined by its interaction with biological targets:
Molecular Targets: : It can bind to enzymes or receptors with high specificity, modulating their activity.
Pathways Involved: : The compound may interfere with signaling pathways related to inflammation or cell proliferation.
Comparación Con Compuestos Similares
5-bromo-2-chlorobenzamide: : Lacks the furan and pyrazole groups, making it less complex and less reactive.
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: : Without halogen substitutions, it has different reactivity and biological profiles.
5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)aniline: : Substituting benzamide with aniline alters the electron distribution and hence the reactivity.
Uniqueness:
5-bromo-2-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide stands out due to its halogen substitutions and fused heterocyclic rings, which enhance its chemical versatility and potential for diverse biological activities.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O2/c17-12-3-4-14(18)13(8-12)16(22)19-5-6-21-10-11(9-20-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENLUGIRFJFBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chlorophenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2994931.png)

![[4-(3-chlorophenyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2994937.png)
![1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2994938.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone](/img/structure/B2994941.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994943.png)





